
EtBut-RYYRIK-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EtBut-RYYRIK-NH2 is a synthetic peptide that has been studied for its potential biological activities, particularly as an antagonist for the nociceptin receptor (NOP receptor). This compound is a modified version of the hexapeptide Ac-RYYRIK-NH2, which has shown significant activity in various biological assays .
Vorbereitungsmethoden
The synthesis of EtBut-RYYRIK-NH2 typically involves solid-phase peptide synthesis using the Fmoc-strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide . Industrial production methods for such peptides often involve automated peptide synthesizers, which can handle the repetitive and precise nature of peptide bond formation.
Analyse Chemischer Reaktionen
EtBut-RYYRIK-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids within the peptide, potentially altering its biological activity.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its tertiary structure.
Substitution: Specific amino acid residues within the peptide can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of the nociceptin receptor in various biological processes, including pain modulation and appetite regulation.
Industry: Peptides like EtBut-RYYRIK-NH2 are used in the development of new drugs and diagnostic tools.
Wirkmechanismus
EtBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (NOP receptor), a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering signaling pathways that involve guanine nucleotide-binding proteins (G proteins). This signaling can lead to the inhibition of adenylate cyclase activity and calcium channel activity, ultimately modulating the perception of pain and other biological functions .
Vergleich Mit ähnlichen Verbindungen
EtBut-RYYRIK-NH2 ist unter ähnlichen Peptiden aufgrund seiner spezifischen Modifikationen einzigartig, die seine Bindungsaffinität und Selektivität für den Nociceptin-Rezeptor verbessern. Ähnliche Verbindungen umfassen:
Ac-RYYRIK-NH2: Die Stammverbindung, die ebenfalls als Nociceptin-Rezeptor-Antagonist wirkt.
N-Methylthioacetyl-RYYRIK-NH2: Eine modifizierte Version mit erhöhter Bindungsaffinität und antagonistischer Aktivität.
Andere NOP-Rezeptor-Liganden: Verschiedene Peptide und kleine Moleküle, die mit dem Nociceptin-Rezeptor interagieren, wobei jedes einzigartige strukturelle Merkmale und biologische Aktivitäten aufweist.
This compound zeichnet sich durch seine spezifischen Modifikationen aus, die sich nachweislich signifikant auf seine biologische Aktivität und seine potenziellen therapeutischen Anwendungen auswirken.
Eigenschaften
Molekularformel |
C48H78N14O8 |
|---|---|
Molekulargewicht |
979.2 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C48H78N14O8/c1-5-29(4)39(46(70)57-34(40(50)64)17-11-12-24-49)62-43(67)36(19-14-26-56-48(53)54)59-44(68)38(28-31-20-22-33(63)23-21-31)61-45(69)37(27-30-15-9-8-10-16-30)60-42(66)35(18-13-25-55-47(51)52)58-41(65)32(6-2)7-3/h8-10,15-16,20-23,29,32,34-39,63H,5-7,11-14,17-19,24-28,49H2,1-4H3,(H2,50,64)(H,57,70)(H,58,65)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
ZOGNSEAXOALIEC-ICJZXESVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(CC)CC |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


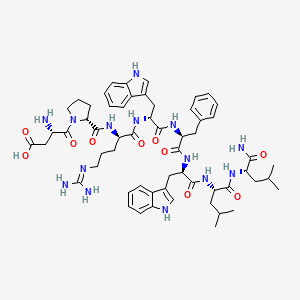
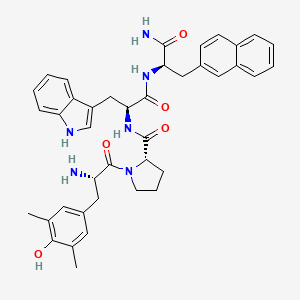
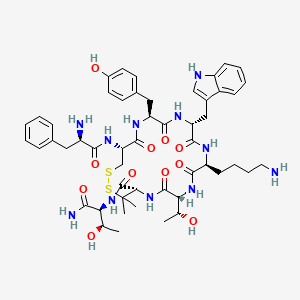
![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)
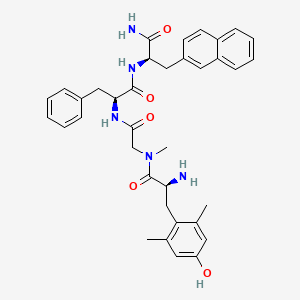
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)
![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
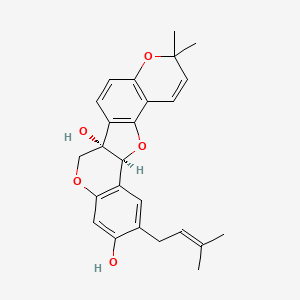
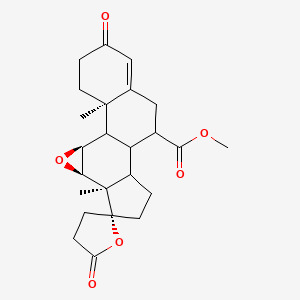
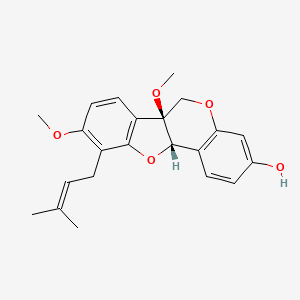
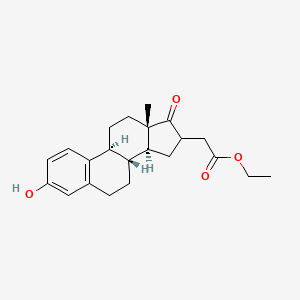
![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
